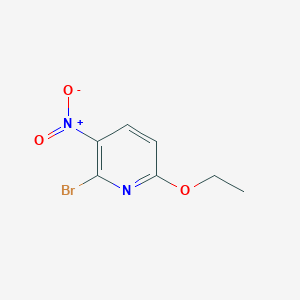
2-Bromo-6-ethoxy-3-nitropyridine
Übersicht
Beschreibung
2-Bromo-6-ethoxy-3-nitropyridine is a pyridine derivative . It is a heterocyclic compound containing a bromine atom, an ethoxy group, and a nitro group.
Synthesis Analysis
The synthesis of 2-Bromo-6-ethoxy-3-nitropyridine can be achieved from 3-nitropyridine-2-amine . A process for the preparation of nitropyridine derivatives has been described in a patent .Molecular Structure Analysis
The molecular formula of 2-Bromo-6-ethoxy-3-nitropyridine is C7H7BrN2O3 . The structure of this compound includes a bromine atom, an ethoxy group, and a nitro group attached to a pyridine ring .Chemical Reactions Analysis
Nitropyridines, including 2-Bromo-6-ethoxy-3-nitropyridine, have unique reactivity and potential applications in scientific research, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool for the study of biochemical and physiological processes.Physical And Chemical Properties Analysis
The molecular weight of 2-Bromo-6-ethoxy-3-nitropyridine is 247.04600 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on various chemical databases .Wissenschaftliche Forschungsanwendungen
Solvent Reactivity Studies
The reactivity of 2-bromo-6-ethoxy-3-nitropyridine in various solvents, particularly towards ammonia, has been explored. Higher solvent polarity was found to accelerate substitution processes, impacting the replacement of substituents in specific positions relative to the nitro group. This knowledge is crucial for synthesizing specific aminopyridine derivatives (Hertog & Jouwersma, 1953).
Synthesis Pathways
Studies have demonstrated methods to synthesize 2-amino-5-ethoxypyridine, starting from 2-aminopyridine and 3-ethoxypyridine, involving 2-bromo-6-ethoxy-3-nitropyridine as an intermediate. This highlights its role in the formation of compounds that could be significant in various chemical and pharmaceutical applications (Hertog et al., 2010).
Amination Reactions
The compound's behavior in amination reactions, particularly with potassium amide in liquid ammonia, has been studied. This research provides insights into the synthesis of amino derivatives and potential ring transformations, contributing to a deeper understanding of its chemical behavior and possible applications in organic synthesis (Streef & Hertog, 2010).
Nitration Studies
Research on the nitration of pyridine derivatives, including 2-bromo-6-ethoxy-3-nitropyridine, has revealed insights into the directive influence of different groups during these reactions. Such studies are crucial for understanding the formation of nitro compounds and their potential applications (Hertog et al., 2010).
Wirkmechanismus
Target of Action
Nitropyridines, a class of compounds to which 2-bromo-6-ethoxy-3-nitropyridine belongs, are often used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
Nitropyridines are known to undergo reactions with n2o5 in an organic solvent to give the n-nitropyridinium ion .
Biochemical Pathways
Nitropyridines are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals, suggesting that they may be involved in a variety of biochemical pathways .
Result of Action
As a nitropyridine derivative, it is likely to be involved in various chemical reactions contributing to the synthesis of pharmaceuticals and agrochemicals .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-6-ethoxy-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-2-13-6-4-3-5(10(11)12)7(8)9-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWJSKHRBYGHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355768 | |
| Record name | 2-bromo-6-ethoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-ethoxy-3-nitropyridine | |
CAS RN |
857992-18-8 | |
| Record name | 2-bromo-6-ethoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does solvent polarity influence the reactivity of 2-bromo-6-ethoxy-3-nitropyridine with ammonia?
A1: Research indicates that increasing solvent polarity accelerates the substitution reactions of 2-bromo-6-ethoxy-3-nitropyridine with ammonia []. This effect is particularly pronounced for substituents located at the ortho or para positions relative to the nitro group on the pyridine ring. The study highlights how solvent choice can be strategically employed to favor specific substitution pathways in this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B189499.png)




![1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B189511.png)







